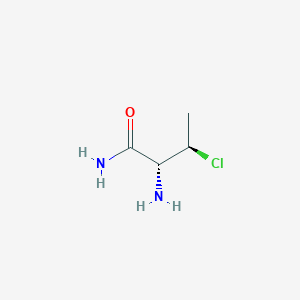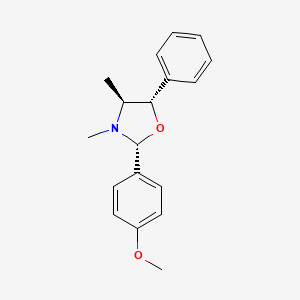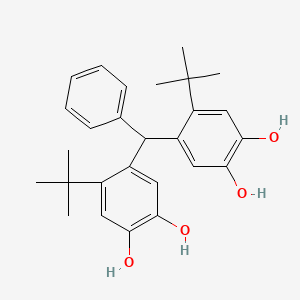
(2R,3R)-2-amino-3-chlorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-amino-3-chlorobutanamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties. It contains both an amino group and a chlorine atom attached to a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-amino-3-chlorobutanamide typically involves the stereospecific transformation of precursor molecules. One common method is the stereospecific reaction of (2R,3R)-2-amino-3-chlorobutanol with an appropriate amide-forming reagent under controlled conditions . This reaction often requires the use of protecting groups to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-amino-3-chlorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted butanamides, while oxidation and reduction can produce different amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-amino-3-chlorobutanamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2R,3R)-2-amino-3-chlorobutanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-amino-3-chlorobutanamide: A stereoisomer with different spatial arrangement of atoms.
(2R,3R)-2-amino-3-bromobutanamide: Similar structure but with a bromine atom instead of chlorine.
(2R,3R)-2-amino-3-hydroxybutanamide: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
(2R,3R)-2-amino-3-chlorobutanamide is unique due to its specific stereochemistry and the presence of both an amino group and a chlorine atom. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
820253-35-8 |
|---|---|
Molekularformel |
C4H9ClN2O |
Molekulargewicht |
136.58 g/mol |
IUPAC-Name |
(2R,3R)-2-amino-3-chlorobutanamide |
InChI |
InChI=1S/C4H9ClN2O/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H2,7,8)/t2-,3+/m1/s1 |
InChI-Schlüssel |
UNXFIYHOUZQUPW-GBXIJSLDSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N)N)Cl |
Kanonische SMILES |
CC(C(C(=O)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)

![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)





silane](/img/structure/B12537380.png)

![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)

